Betamethasone phosphate Betamethasone phosphate Betamethasone phosphate is a steroid phosphate that is the 21-O-phospho derivative of betamethasone. It has a role as an anti-inflammatory agent and an immunosuppressive agent. It is a steroid phosphate, an 11beta-hydroxy steroid, a fluorinated steroid, a 17alpha-hydroxy steroid, a 20-oxo steroid, a 3-oxo-Delta(1),Delta(4)-steroid and a tertiary alpha-hydroxy ketone. It is functionally related to a betamethasone. It is a conjugate acid of a betamethasone phosphate(2-).
Betamethasone phosphate is a prodrug that is rapidly hydrolyzed, providing rapidly accessible [betamethasone] to agonize glucocorticoid receptors. Betamethasone provides greater anti-inflammatory activity than [prednisolone] with less sodium and water retention. Betamethasone sodium phosphate was granted FDA approval on 3 March 1965.
Brand Name: Vulcanchem
CAS No.: 360-63-4
VCID: VC21349476
InChI: InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C
Molecular Formula: C22H30FO8P
Molecular Weight: 472.4 g/mol

Betamethasone phosphate

CAS No.: 360-63-4

Cat. No.: VC21349476

Molecular Formula: C22H30FO8P

Molecular Weight: 472.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Betamethasone phosphate - 360-63-4

CAS No. 360-63-4
Molecular Formula C22H30FO8P
Molecular Weight 472.4 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate
Standard InChI InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
Standard InChI Key VQODGRNSFPNSQE-DVTGEIKXSA-N
Isomeric SMILES C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C

Chemical Properties and Structure

Betamethasone phosphate is classified as a small molecule drug with a structure based on a steroid skeleton . The compound features a phosphate ester group at the C-21 position of the betamethasone structure, which significantly enhances its water solubility compared to the parent compound. This increased solubility facilitates its administration through various routes, including intravenous, intramuscular, and topical applications.

The phosphate group serves as a prodrug moiety, which is cleaved by phosphatases in the body to release the active betamethasone molecule . This chemical modification provides betamethasone phosphate with advantageous pharmacokinetic properties while maintaining the potent pharmacodynamic effects of betamethasone.

History and Development

The development of betamethasone phosphate represents a significant milestone in corticosteroid therapy. The compound was first approved in Japan in October 1964, marking its entry into clinical practice . This was followed by FDA approval in the United States on March 3, 1965 .

Mechanism of Action

Betamethasone phosphate exerts its therapeutic effects through multiple molecular and cellular mechanisms. After administration, it is rapidly de-esterified to betamethasone, which then acts as an agonist of the glucocorticoid receptor . This interaction initiates a cascade of events that ultimately lead to potent anti-inflammatory and immunomodulatory effects.

The short-term effects of betamethasone administration include:

  • Decreased vasodilation and permeability of capillaries

  • Reduced leukocyte migration to sites of inflammation

At the molecular level, betamethasone binding to the glucocorticoid receptor mediates changes in gene expression that produce multiple downstream effects over hours to days. Specifically, it:

  • Inhibits neutrophil apoptosis and demargination

  • Inhibits phospholipase A2, which decreases the formation of arachidonic acid derivatives

  • Inhibits NF-Kappa B and other inflammatory transcription factors

  • Promotes anti-inflammatory genes like interleukin-10

These molecular mechanisms collectively result in powerful anti-inflammatory and immunosuppressive effects, making betamethasone phosphate an effective treatment for various inflammatory conditions.

Pharmacokinetics and Metabolism

Absorption and Distribution

After administration, betamethasone phosphate is rapidly absorbed and distributed throughout the body. In the bloodstream, corticosteroids including betamethasone are generally bound to corticosteroid binding globulin and serum albumin in plasma .

Metabolism

Betamethasone phosphate is rapidly de-esterified to betamethasone through the action of phosphatases in the body . The subsequent metabolism of betamethasone yields 6 metabolites. The metabolic processes include 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain .

Elimination

Betamethasone and its metabolites are eliminated predominantly in the urine .

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Betamethasone Phosphate

ParameterValuePopulation/ConditionReference
Half-life10.2 ± 2.5 hoursIndian women of reproductive age (IM administration)
Half-life12.47 ± 1.91 hoursIM injection (3mg betamethasone acetate and 3mg betamethasone phosphate)
Clearance6,466 ± 805 mL/hourIndian women of reproductive age (IM administration)
Clearance12.62 ± 3.45 L/hIM injection (3mg betamethasone acetate and 3mg betamethasone phosphate)

Therapeutic Applications

Betamethasone phosphate has been approved for use in various therapeutic areas, reflecting its broad spectrum of activity against inflammatory and immune-mediated conditions. The primary therapeutic applications include:

Table 2: Therapeutic Applications of Betamethasone Phosphate

CategorySpecific Conditions
Inflammatory and Autoimmune ConditionsColitis, Ulcerative colitis, Crohn's disease, Rheumatoid arthritis, Collagen diseases, Allergic states
Dermatologic DiseasesSevere dermatitis, Allergic dermatitis, Eczema, Neurodermatitis, Seborrheic dermatitis, Pruritus
Respiratory DiseasesSevere bronchial asthma, Other respiratory disorders
Ophthalmic DiseasesKeratitis, Blepharitis, Conjunctivitis
Otorhinolaryngologic DiseasesOtitis externa, Otitis media
Oncology ApplicationsMultiple myeloma, Non-small cell lung cancer, Ovarian cancer
Other IndicationsEndocrine disorders, Gastrointestinal diseases, Hematologic disorders, Nervous system conditions, Renal diseases, Trichinosis with neurologic involvement, Tuberculous meningitis
Intra-articular ApplicationsAcute gouty arthritis, Acute and subacute bursitis, Acute nonspecific tenosynovitis, Epicondylitis, Synovitis of osteoarthritis

Additionally, betamethasone phosphate is used in comprehensive treatment of some infections, though it is typically administered alongside antimicrobial therapy rather than as a standalone treatment .

Dosage and Administration

Betamethasone phosphate can be administered through multiple routes depending on the clinical indication and desired therapeutic effect. Administration routes include:

  • Oral

  • Intravenous

  • Intramuscular

  • Topical

  • Intra-articular

  • Intra-lesional

The specific dosage and route of administration depend on the condition being treated, the severity of the condition, and patient-specific factors. Dosages must be individualized based on the disease and the patient's response. For many conditions, the anti-inflammatory efficacy of betamethasone phosphate allows for effective treatment at relatively low doses compared to other corticosteroids .

Manufacturing Process

Recent advancements in pharmaceutical chemistry have led to improved manufacturing processes for betamethasone phosphate with higher yields and purity. A novel process developed for the preparation of betamethasone sodium phosphate involves:

  • Starting from commercially available betamethasone

  • Mesylation of the hydroxyl group at C21 position

  • Key phosphorylation reaction of the mesylate derivative with potassium di-tert-butyl phosphate

  • Hydrolysis of the di-tert-butyl ester intermediate under mild acidic conditions

  • Final salification

Comparative Efficacy

Betamethasone phosphate demonstrates exceptional potency compared to other corticosteroids, which contributes to its preferred status in many clinical scenarios. Its anti-inflammatory effects are stronger than those of dexamethasone, triamcinolone, and hydrocortisone .

Table 3: Comparative Potency of Corticosteroids

CorticosteroidEquivalent Anti-inflammatory DoseRelative Potency
Betamethasone sodium phosphate0.3 mg83.3
Dexamethasone0.75 mg33.3
Prednisone5 mg5
Cortisone25 mg1

Specifically, the anti-inflammatory effects of 0.3 mg of betamethasone sodium phosphate are comparable to those of 0.75 mg of dexamethasone, 5 mg of prednisone, or 25 mg of cortisone . Additionally, betamethasone provides greater anti-inflammatory activity than prednisolone with less sodium and water retention . Its sodium retention effects are more than a hundred times those of cortisone .

These comparative advantages make betamethasone phosphate a valuable option in many clinical scenarios where potent anti-inflammatory effects are required with minimal side effects related to sodium retention.

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